1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea
CAS No.: 1013835-92-1
Cat. No.: VC6442791
Molecular Formula: C22H21N7O
Molecular Weight: 399.458
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1013835-92-1 |
|---|---|
| Molecular Formula | C22H21N7O |
| Molecular Weight | 399.458 |
| IUPAC Name | 1-(2,5-dimethylphenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea |
| Standard InChI | InChI=1S/C22H21N7O/c1-15-4-5-16(2)19(14-15)26-22(30)25-18-8-6-17(7-9-18)24-20-10-11-21(28-27-20)29-13-3-12-23-29/h3-14H,1-2H3,(H,24,27)(H2,25,26,30) |
| Standard InChI Key | TUROZZHZVSFURF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Introduction
Structural Overview
The compound consists of three primary structural components:
-
Pyrazolyl-Pyridazine Core: A heterocyclic moiety combining pyrazole and pyridazine rings, known for their pharmacological significance.
-
Aromatic Substituents:
-
A phenyl group substituted with an amino group at the para position.
-
A dimethyl-substituted phenyl group attached to the urea functionality.
-
-
Urea Linkage: Connecting the two aromatic systems, providing hydrogen-bonding potential critical for biological interactions.
These features suggest the compound's potential as a scaffold for drug development, particularly in medicinal chemistry.
Synthesis Pathways
The synthesis of such compounds typically involves:
-
Formation of the Pyrazolyl-Pyridazine Core: This is achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds or nitrites .
-
Introduction of Aromatic Substituents: Functionalized phenyl groups are incorporated via amination or coupling reactions.
-
Urea Formation: The final step involves reacting an amine-functionalized intermediate with an isocyanate or carbodiimide to form the urea bond.
General Reaction Scheme:
Pharmacological Potential
The pyrazolyl-pyridazine framework is a common motif in kinase inhibitors and other bioactive molecules due to its ability to engage in hydrogen bonding and π-stacking interactions with protein targets . The presence of a urea group further enhances binding affinity by forming stable hydrogen bonds with enzyme active sites.
Applications
-
Cancer Therapy: Compounds with similar structures have shown efficacy as inhibitors of protein kinases such as c-Met and PI3Kδ, which are involved in tumor growth and metastasis .
-
Anti-inflammatory Agents: Pyridazine derivatives are explored for their role in modulating inflammatory pathways .
-
Antiviral Activity: Related heterocycles have demonstrated activity against influenza viruses by disrupting viral polymerase interactions .
Medicinal Chemistry Insights
Studies on related pyrazole-pyridazine compounds reveal:
-
High selectivity for specific kinase isoforms (e.g., SGK1, c-Met) .
-
Potent inhibition at nanomolar concentrations (e.g., IC50 < 0.01 µM for certain derivatives) .
Synthetic Challenges
The synthesis of such complex molecules often requires:
-
Multi-step procedures involving protection/deprotection strategies.
-
Optimization of reaction conditions to improve yields and purity.
Comparative Analysis
| Feature | 1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(2,5-dimethylphenyl)urea | Related Compounds |
|---|---|---|
| Core Structure | Pyrazolyl-Pyridazine | Triazolo-Pyridazines, Pyrazolo-Pyrimidines |
| Functionalization | Amino and Dimethyl Groups | Halogenated or Alkoxy Groups |
| Applications | Kinase Inhibition, Anti-inflammatory | Antiviral, Fluorescent Probes |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume